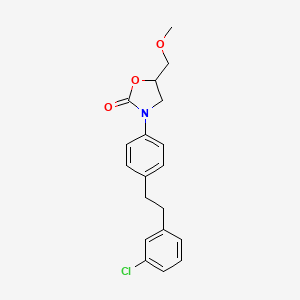
L-Alanyl-L-prolylglycyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-prolylglycyl-L-aspartic acid is a synthetic peptide composed of four amino acids: L-alanine, L-proline, glycine, and L-aspartic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-proline, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for glycine and L-aspartic acid.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial methods often utilize automated peptide synthesizers to increase efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-prolylglycyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of specific amino acid residues, such as the oxidation of proline to hydroxyproline.
Substitution: Substitution reactions involving the side chains of the amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents specific to the functional groups of the amino acids, such as alkyl halides for alkylation.
Major Products Formed
Hydrolysis: L-alanine, L-proline, glycine, and L-aspartic acid.
Oxidation: Hydroxyproline and other oxidized derivatives.
Substitution: Modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
L-Alanyl-L-prolylglycyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-prolylglycyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with integrins, influencing cell adhesion and migration.
Comparación Con Compuestos Similares
L-Alanyl-L-prolylglycyl-L-aspartic acid can be compared to other similar peptides, such as:
L-Alanyl-L-glutamine: Known for its role in enhancing muscle recovery and immune function.
L-Aspartyl-L-phenylalanine methyl ester (Aspartame): A widely used artificial sweetener.
L-Alanyl-L-prolylglycyl-L-glutamic acid: Similar structure but with a different amino acid sequence, leading to different biological activities.
This compound is unique due to its specific sequence and the resulting properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
190143-42-1 |
|---|---|
Fórmula molecular |
C14H22N4O7 |
Peso molecular |
358.35 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H22N4O7/c1-7(15)13(23)18-4-2-3-9(18)12(22)16-6-10(19)17-8(14(24)25)5-11(20)21/h7-9H,2-6,15H2,1H3,(H,16,22)(H,17,19)(H,20,21)(H,24,25)/t7-,8-,9-/m0/s1 |
Clave InChI |
UDUXQUDVKNCDBG-CIUDSAMLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
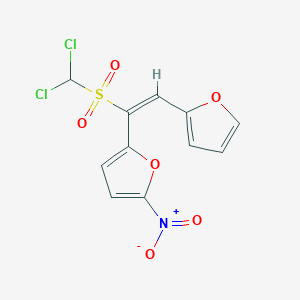

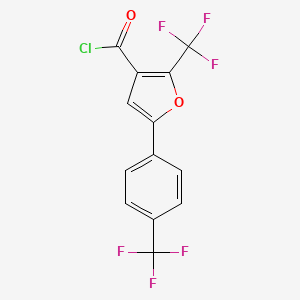


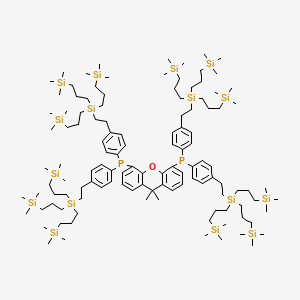
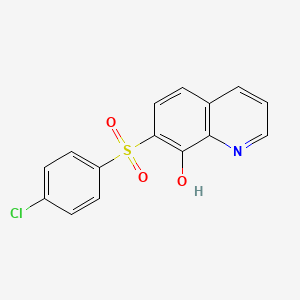
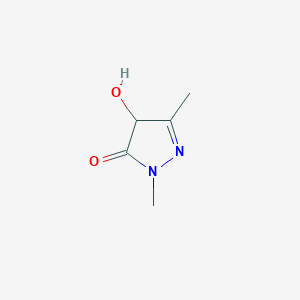
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
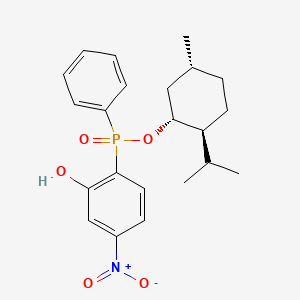

![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
